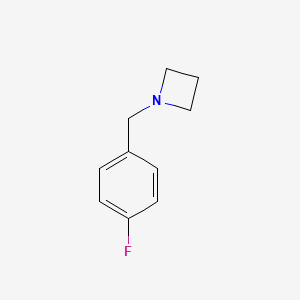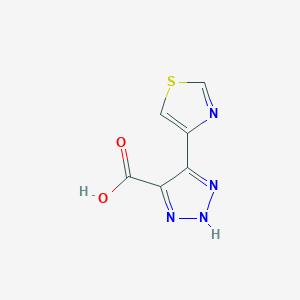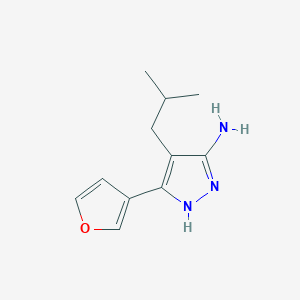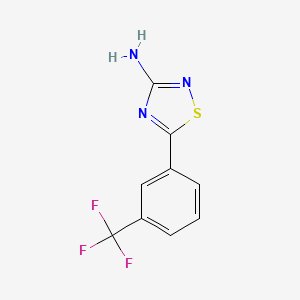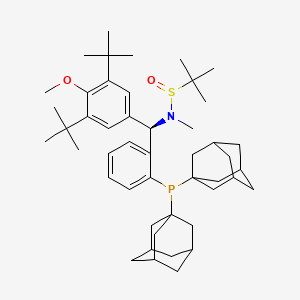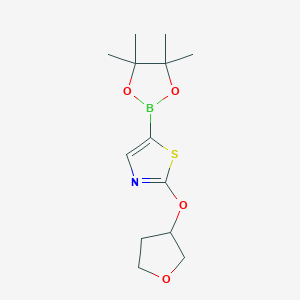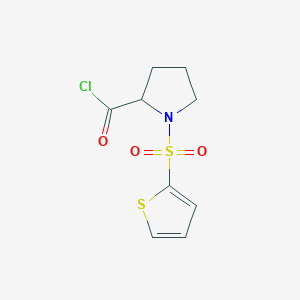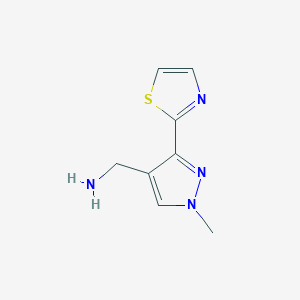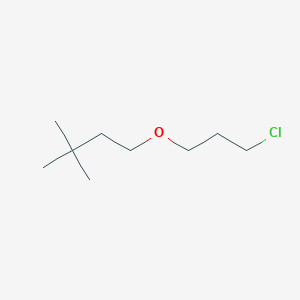
1-(3-Chloropropoxy)-3,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropoxy)-3,3-dimethylbutane is an organic compound with the molecular formula C9H19ClO. It is a chlorinated ether, characterized by the presence of a chloropropoxy group attached to a dimethylbutane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropoxy)-3,3-dimethylbutane can be synthesized through the alkylation of 3-chloropropanol with 3,3-dimethylbutyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropoxy)-3,3-dimethylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloropropoxy group to a propoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(3-hydroxypropoxy)-3,3-dimethylbutane.
Oxidation: Formation of 1-(3-chloropropoxy)-3,3-dimethylbutan-2-one.
Reduction: Formation of 1-(3-propoxy)-3,3-dimethylbutane.
Applications De Recherche Scientifique
1-(3-Chloropropoxy)-3,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropoxy)-3,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The chloropropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound’s effects on cellular pathways depend on its ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
1-Chloro-3-(3-chloropropoxy)propane: Similar in structure but with an additional chlorine atom, leading to different reactivity and applications.
3-(3-Chloropropoxy)-1-propanol: Contains a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
Uniqueness: 1-(3-Chloropropoxy)-3,3-dimethylbutane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications in both organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C9H19ClO |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
1-(3-chloropropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C9H19ClO/c1-9(2,3)5-8-11-7-4-6-10/h4-8H2,1-3H3 |
Clé InChI |
JXSOXBLILNMPRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCOCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)

![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
